Glutamate-5-kinase-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

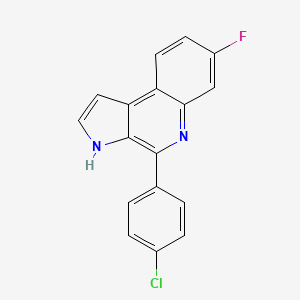

Formule moléculaire |

C17H10ClFN2 |

|---|---|

Poids moléculaire |

296.7 g/mol |

Nom IUPAC |

4-(4-chlorophenyl)-7-fluoro-3H-pyrrolo[2,3-c]quinoline |

InChI |

InChI=1S/C17H10ClFN2/c18-11-3-1-10(2-4-11)16-17-14(7-8-20-17)13-6-5-12(19)9-15(13)21-16/h1-9,20H |

Clé InChI |

NQFNESCJUPSDFG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=C3C(=C4C=CC(=CC4=N2)F)C=CN3)Cl |

Origine du produit |

United States |

Foundational & Exploratory

The Allosteric Inhibition of Glutamate-5-Kinase by Glutamate-5-kinase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate-5-kinase-IN-2, also identified as compound 54 in primary literature, is a potent, allosteric inhibitor of Glutamate-5-kinase (G5K), a critical enzyme in the proline biosynthesis pathway of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, the experimental protocols used for its characterization, and its impact on the proline biosynthesis pathway. The information presented is intended to support further research and drug development efforts targeting tuberculosis.

Introduction

Glutamate-5-kinase (G5K) catalyzes the first and rate-limiting step in the biosynthesis of proline, an essential amino acid for Mycobacterium tuberculosis. The enzyme facilitates the ATP-dependent phosphorylation of L-glutamate to form γ-glutamyl phosphate. The inhibition of G5K represents a promising strategy for the development of novel anti-tuberculosis therapeutics. This compound has emerged as a significant inhibitor of this enzyme, demonstrating potent activity against virulent strains of M. tuberculosis.

Mechanism of Action

This compound functions as an allosteric inhibitor of Glutamate-5-kinase.[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to a topographically distinct site on the enzyme. This binding event induces long-range conformational changes that are transmitted to the L-glutamate binding site.[1][2] These structural alterations prevent the proper anchoring of L-glutamate, thereby inhibiting the catalytic activity of the enzyme.[1][2]

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Description | Reference |

| MIC | 4.2 µM | Minimum Inhibitory Concentration against M. tuberculosis H37Rv. | [1][2] |

| I0.5 | 33 µM | Half-maximal inhibitory concentration against G5K activity at 10 mM L-glutamate and ATP. | [1] |

Signaling Pathway

Glutamate-5-kinase is the initial enzyme in the proline biosynthesis pathway. Its inhibition by this compound effectively blocks the entire downstream pathway, leading to proline starvation and subsequent cell death in Mycobacterium tuberculosis.

Experimental Protocols

While the specific, detailed experimental protocols from the primary publication by Panciera M, et al. (2022) were not available in the public domain, the following sections describe representative and detailed methodologies for the key experiments cited.

Glutamate-5-Kinase Enzymatic Assay

A common method for measuring kinase activity is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.

Objective: To determine the inhibitory effect of this compound on the activity of Glutamate-5-kinase.

Materials:

-

Glutamate-5-kinase (recombinant)

-

L-Glutamate

-

ATP

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

2.5 µL of the diluted this compound or vehicle control (DMSO).

-

5 µL of a solution containing L-Glutamate and ATP in kinase buffer (final concentrations of 10 mM each).

-

2.5 µL of Glutamate-5-kinase enzyme solution in kinase buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The I0.5 value for this compound can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HepG2 Cytotoxicity Assay

The cytotoxicity of this compound against a human cell line is typically assessed to evaluate its potential for off-target effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.

Objective: To determine the cytotoxicity of this compound in the human liver carcinoma cell line, HepG2.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White, opaque-walled 96-well plates

-

Plate-reading luminometer

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. The percentage of cytotoxicity is calculated relative to the vehicle-treated control cells.

Conclusion

This compound is a potent allosteric inhibitor of Mycobacterium tuberculosis Glutamate-5-kinase. Its mechanism of action, involving the induction of conformational changes at the L-glutamate binding site, provides a solid foundation for the rational design of more effective anti-tuberculosis agents. The experimental protocols detailed in this guide offer a framework for the further characterization of this and other G5K inhibitors. The continued investigation of this compound and its target is crucial for the development of new strategies to combat tuberculosis.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Glutamate-5-kinase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-5-kinase-IN-2, also known as compound 54, is a potent, allosteric inhibitor of Glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising anti-tuberculosis agent. The information is compiled from the primary scientific literature to support further research and development efforts in the field of infectious diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Biological Activity | Value | Notes |

| Minimum Inhibitory Concentration (MIC) | 4.2 µM | Against Mycobacterium tuberculosis H37Rv |

| Half-maximal Inhibitory Concentration (I0.5) | 33 µM | Against Glutamate-5-kinase (G5K) |

| Cytotoxicity | Concentration | Effect |

| HepG2 Cells | 5, 10, 20 µM | No relevant cytotoxicity observed |

Table 1: Biological and Cytotoxicity Data for this compound [1]

Signaling Pathway and Mechanism of Action

Glutamate-5-kinase (G5K) catalyzes the ATP-dependent phosphorylation of L-glutamate to form L-glutamate-5-phosphate, the first committed step in proline biosynthesis. This compound acts as an allosteric inhibitor. It binds to a site distinct from the L-glutamate and ATP binding pockets, inducing conformational changes that are transmitted to the L-glutamate binding site, thereby inhibiting the enzyme's catalytic activity. This disruption of proline biosynthesis is detrimental to the survival of Mycobacterium tuberculosis.

Experimental Protocols

Synthesis of 7-fluoro-4-(4-chlorophenyl)-3H-pyrrolo[2,3-c]quinoline (this compound)

The synthesis of this compound is achieved through a multi-step process involving the construction of the core 3H-pyrrolo[2,3-c]quinoline scaffold followed by functionalization.

Detailed Protocol:

The synthesis of the 3H-pyrrolo[2,3-c]quinoline core is based on the reaction of an appropriately substituted aniline with an aldehyde to form an enamine, which then undergoes intramolecular cyclization. For this compound (compound 54), the specific starting materials are 3-fluoroaniline (B1664137) and 4-chlorobenzaldehyde.

General Procedure for the Synthesis of 4-substituted-3H-pyrrolo[2,3-c]quinolines:

-

Enamine Formation: A mixture of the substituted aniline (1 equivalent) and the corresponding aldehyde (1.1 equivalents) in a suitable solvent (e.g., toluene) is heated at reflux with a Dean-Stark trap to remove water.

-

Cyclization: After the formation of the enamine is complete (monitored by TLC), a Lewis acid catalyst (e.g., BF3·OEt2) is added, and the reaction mixture is heated to effect the intramolecular cyclization, forming the pyrroloquinoline ring system.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 4-substituted-3H-pyrrolo[2,3-c]quinoline.

For the specific synthesis of 7-fluoro-4-(4-chlorophenyl)-3H-pyrrolo[2,3-c]quinoline (Compound 54) , the following would be used:

-

Aniline: 3-Fluoroaniline

-

Aldehyde: 4-Chlorobenzaldehyde

The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Glutamate-5-kinase (G5K) Inhibition Assay

The inhibitory activity of this compound against G5K is determined using a coupled enzymatic assay that measures the amount of ADP produced.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant G5K enzyme, ATP, L-glutamate, and this compound in a suitable assay buffer (e.g., Tris-HCl with MgCl₂).

-

Assay Plate Setup: Add the G5K enzyme and varying concentrations of this compound to the wells of a microplate. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and L-glutamate to all wells. The final concentrations used in the cited study were 10 mM for both L-glutamate and ATP.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced. This is often done using a commercial ADP detection kit that couples the production of ADP to a luminescent or fluorescent signal.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the I₀.₅ value.

Cytotoxicity Assay in HepG2 Cells

The potential toxicity of this compound to human cells is assessed using a standard cytotoxicity assay with the human liver carcinoma cell line, HepG2.

Protocol:

-

Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Seed the HepG2 cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control cells.

Conclusion

This compound has emerged as a validated hit compound for the development of novel anti-tuberculosis therapeutics. Its potent and specific inhibition of a key enzyme in a vital biosynthetic pathway of M. tuberculosis, coupled with a lack of significant cytotoxicity against a human cell line, underscores its potential as a lead candidate for further optimization and preclinical development. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate these future research endeavors.

References

An In-depth Technical Guide to Glutamate-5-kinase-IN-2: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glutamate-5-kinase-IN-2, a potent allosteric inhibitor of Glutamate-5-kinase (G5K). The document details its chemical structure, physicochemical and pharmacological properties, synthesis, and the experimental protocols for its biological evaluation. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, particularly those focused on the development of novel anti-tubercular agents.

Chemical Structure and Properties

This compound, also identified as compound 54 in the primary literature, is a derivative of the 3H-pyrrolo[2,3-c]quinoline scaffold.[1] Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 7-methoxy-4-(2-phenylethyl)-3H-pyrrolo[2,3-c]quinoline |

| CAS Number | Not available |

| Molecular Formula | C₂₀H₁₈N₂O |

| Molecular Weight | 302.37 g/mol |

| SMILES | COc1cc2c(cc1)nc(CCc1ccccc1)c1c[nH]c-21 |

Table 2: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv | 4.2 µM | [1] |

| Half-maximal Inhibitory Concentration (I₀.₅) against G5K | 33 µM (at 10 mM L-Glu and ATP) | [1] |

| Mechanism of Action | Allosteric inhibition of Glutamate-5-kinase, promoting conformational changes at the L-glutamate binding site. | [1] |

| Cytotoxicity in HepG2 cells | No relevant cytotoxicity observed at 5, 10, and 20 µM. | [1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from substituted anilines and leading to the construction of the 3H-pyrrolo[2,3-c]quinoline core, followed by functionalization. The general synthetic scheme is outlined below. For specific details on reagents, reaction conditions, and purification methods, please refer to the supporting information of the cited literature.[1]

Biological Activity and Mechanism of Action

This compound is an allosteric inhibitor of Glutamate-5-kinase (G5K), a key enzyme in the proline biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the bacterium's survival, making G5K an attractive target for novel anti-tubercular drugs.

The proposed mechanism of action involves the binding of this compound to an allosteric site on the G5K enzyme. This binding event induces long-range conformational changes that are transmitted to the L-glutamate binding site, thereby preventing the substrate from anchoring correctly for catalysis.[1] This allosteric inhibition disrupts the normal function of the enzyme and, consequently, the proline biosynthesis pathway.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against Mycobacterium tuberculosis H37Rv is determined using the microplate Alamar blue assay (MABA).

Protocol:

-

Prepare a serial dilution of this compound in a 96-well microplate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37 °C for a specified period.

-

Add Alamar blue reagent to each well and continue incubation.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar blue reagent from blue to pink, indicating inhibition of bacterial growth.

Glutamate-5-kinase (G5K) Inhibition Assay

The inhibitory activity of this compound on G5K is assessed using a coupled enzymatic assay that measures the production of ADP.

Protocol:

-

The reaction mixture contains G5K enzyme, L-glutamate, ATP, and the inhibitor at various concentrations in a suitable buffer.

-

The reaction is initiated by the addition of ATP.

-

The rate of ADP production is monitored continuously by coupling the reaction to the pyruvate (B1213749) kinase/lactate dehydrogenase system, where the oxidation of NADH is measured spectrophotometrically at 340 nm.

-

The I₀.₅ value is calculated by fitting the dose-response data to a suitable equation.

Cytotoxicity Assay

The cytotoxicity of this compound is evaluated against a human cell line, such as HepG2, using a standard cell viability assay (e.g., MTT or resazurin (B115843) assay).

Protocol:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound.

-

Incubate for a specified period (e.g., 24 or 48 hours).

-

Add the viability reagent (e.g., MTT or resazurin) to each well and incubate.

-

Measure the absorbance or fluorescence to determine the percentage of cell viability relative to untreated control cells.

Conclusion

This compound represents a promising lead compound for the development of novel anti-tubercular agents. Its potent activity against M. tuberculosis and its specific allosteric mechanism of action against an essential bacterial enzyme highlight its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this and related compounds.

References

Glutamate-5-kinase-IN-2: A Potent Allosteric Inhibitor of a Key Enzyme in Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-5-kinase-IN-2 (also referred to as compound 54) is a potent inhibitor of Glutamate-5-kinase (G5K), an essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2] This compound belongs to a class of 3H-pyrrolo[2,3-c]quinolines and has emerged from research focused on developing novel anti-TB agents.[1][2] G5K is a critical enzyme in the proline biosynthesis pathway of this pathogen, making it an attractive target for new therapeutic interventions.[1][2] this compound demonstrates promising in vitro activity against virulent strains of Mycobacterium tuberculosis.[1]

Mechanism of Action

This compound functions as an allosteric inhibitor of G5K.[1][2] Unlike competitive inhibitors that bind to the enzyme's active site, this compound is believed to bind to a site at the interface between enzyme domains.[1] This binding event induces long-distance conformational changes at the L-glutamate binding site.[1][2] These structural alterations likely prevent the substrate, L-glutamate, from effectively anchoring for catalysis, thereby inhibiting the enzyme's function.[1] This allosteric mechanism of action presents a sophisticated approach to modulating enzyme activity and may offer advantages in terms of specificity and overcoming resistance.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a concise overview of its potency and selectivity.

| Parameter | Value | Species/Cell Line | Notes |

| MIC | 4.2 µM | Mycobacterium tuberculosis H37Rv | Minimum Inhibitory Concentration required to inhibit the visible growth of the bacteria.[1][3] |

| I0.5 | 33 µM | Recombinant G5K | Half-maximal inhibitory concentration against the isolated enzyme, determined at 10 mM concentrations of L-glutamate and ATP.[3] |

| Cytotoxicity | No relevant cytotoxicity | HepG2 cells | Tested at concentrations of 5, 10, and 20 µM.[3] |

The Proline Biosynthesis Pathway and the Role of G5K

Glutamate-5-kinase is the first and rate-limiting enzyme in the proline biosynthesis pathway, which is essential for the survival of Mycobacterium tuberculosis. This pathway synthesizes the amino acid proline from glutamate.

The pathway begins with the ATP-dependent phosphorylation of L-glutamate by G5K to form the unstable intermediate, L-glutamyl-5-phosphate. This intermediate is then reduced by γ-glutamyl phosphate (B84403) reductase to glutamate-5-semialdehyde. This molecule spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate, which is subsequently reduced by pyrroline-5-carboxylate reductase to yield the final product, proline.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Glutamate-5-Kinase (G5K) Inhibition Assay

This assay is designed to quantify the inhibitory activity of a compound against the G5K enzyme. The activity of G5K is determined by measuring the amount of ADP produced in the phosphorylation reaction of L-glutamate.

Methodology:

-

Enzyme and Substrates: Recombinant G5K is incubated with its substrates, L-glutamate and ATP, in a suitable buffer system.

-

Inhibitor Addition: The assay is performed in the presence of varying concentrations of this compound.

-

Reaction Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for the enzymatic reaction to proceed.

-

ADP Detection: The reaction is stopped, and the amount of ADP generated is quantified. This is often achieved using a coupled enzyme assay system where the production of ADP is linked to a detectable signal, such as a change in absorbance or fluorescence.

-

Data Analysis: The rate of ADP production in the presence of the inhibitor is compared to the rate in its absence (control). The I0.5 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Mycobacterium tuberculosis Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

Methodology:

-

Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium to a specific optical density.

-

Compound Dilution: A serial dilution of this compound is prepared in a 96-well microplate.

-

Inoculation: The bacterial culture is added to each well of the microplate containing the test compound.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C) for a period sufficient for bacterial growth to be visible in the control wells (typically several days to weeks for M. tuberculosis).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by using a growth indicator dye.

HepG2 Cell Cytotoxicity Assay

This assay evaluates the potential toxicity of a compound against a human cell line, in this case, the human liver carcinoma cell line HepG2. This is a crucial step to assess the selectivity of the compound for the bacterial target over host cells.

Methodology:

-

Cell Culture: HepG2 cells are cultured in a suitable medium and seeded into a 96-well microplate.

-

Compound Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert any potential cytotoxic effects.

-

Viability Assessment: Cell viability is measured using a suitable assay. Common methods include the MTT assay, which measures metabolic activity, or assays that measure cell membrane integrity (e.g., LDH release) or ATP content (e.g., CellTiter-Glo).

-

Data Analysis: The viability of the treated cells is compared to that of untreated control cells. The results are typically expressed as a percentage of viable cells, and a CC50 (50% cytotoxic concentration) can be calculated if significant toxicity is observed.

References

The Central Role of Glutamate-5-Kinase in Proline and Ornithine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, occupies a critical enzymatic and regulatory junction in cellular metabolism, catalyzing the first committed step in the biosynthesis of proline and, in some organisms, ornithine from glutamate (B1630785). This technical guide provides an in-depth exploration of the biochemical role, regulation, and experimental analysis of G5K and the associated biosynthetic pathways. A comprehensive understanding of these processes is paramount for research in areas ranging from microbial physiology and plant stress tolerance to human metabolic disorders and oncology, offering potential targets for therapeutic intervention.

Introduction

Proline and ornithine are amino acids with diverse and vital functions. Proline is not only a fundamental building block of proteins, contributing to their structural stability, but also acts as an osmoprotectant, antioxidant, and signaling molecule. Ornithine is a key intermediate in the urea (B33335) cycle and a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. The biosynthesis of both amino acids can originate from glutamate, with Glutamate-5-kinase initiating this metabolic cascade.

In prokaryotes, Glutamate-5-kinase is typically a monofunctional enzyme, while in most eukaryotes, it exists as the N-terminal domain of a bifunctional enzyme called Pyrroline-5-carboxylate Synthase (P5CS). P5CS also contains a C-terminal gamma-glutamyl phosphate (B84403) reductase domain, which catalyzes the subsequent step in the pathway. This guide will delve into the intricacies of these enzymatic systems, their regulation, and the experimental approaches used to study them.

Proline Biosynthesis from Glutamate

The primary pathway for proline biosynthesis from glutamate involves three enzymatic steps. This pathway is highly conserved across various organisms.

Pathway Overview:

The conversion of glutamate to proline is a reductive process requiring ATP and NADPH.

Key Enzymes and Reactions

-

Glutamate-5-kinase (G5K) / Pyrroline-5-carboxylate Synthase (P5CS) - Kinase Domain: This enzyme catalyzes the ATP-dependent phosphorylation of the γ-carboxyl group of glutamate to form γ-glutamyl phosphate. This is the rate-limiting step and a major point of regulation. In prokaryotes, this is performed by the proB gene product, Glutamate-5-kinase. In eukaryotes, this activity resides in the N-terminal domain of the bifunctional enzyme Pyrroline-5-carboxylate Synthase[1].

-

γ-Glutamyl Phosphate Reductase (GPR) / Pyrroline-5-carboxylate Synthase (P5CS) - Reductase Domain: This enzyme catalyzes the NADPH-dependent reduction of γ-glutamyl phosphate to glutamate-γ-semialdehyde. In prokaryotes, this is catalyzed by the proA gene product. In eukaryotes, this is the function of the C-terminal domain of P5CS[1].

-

Spontaneous Cyclization: Glutamate-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).

-

Pyrroline-5-carboxylate Reductase (P5CR): This final enzyme in the pathway reduces P5C to proline in an NADH- or NADPH-dependent manner[2].

Ornithine Biosynthesis from Glutamate

In many organisms, the pathway for ornithine biosynthesis from glutamate diverges from the proline pathway after the formation of glutamate-γ-semialdehyde. This process involves a series of acetylation and deacetylation steps to prevent spontaneous cyclization.

Pathway Overview:

Alternative Ornithine-to-Proline Pathway

An alternative pathway for proline biosynthesis exists, utilizing ornithine as a precursor. This pathway is particularly important in certain cell types and under specific metabolic conditions.

Regulation of Glutamate-5-Kinase and Pyrroline-5-Carboxylate Synthase

The activity of G5K/P5CS is tightly regulated to control the flux of glutamate into the proline and ornithine biosynthetic pathways.

Feedback Inhibition

The primary regulatory mechanism is allosteric feedback inhibition by the end-product, proline.[3][4] In some organisms and specific isoforms, ornithine also serves as a feedback inhibitor.[1][5]

-

Proline Inhibition: Proline binds to a regulatory site on G5K/P5CS, distinct from the active site, inducing a conformational change that reduces the enzyme's affinity for glutamate.[3]

-

Ornithine Inhibition: In mammals, a short isoform of P5CS (P5CS.short), predominantly expressed in the gut, is inhibited by ornithine, directing the metabolic flux towards arginine biosynthesis.[1][6] The more ubiquitously expressed long isoform (P5CS.long) is insensitive to ornithine.[1][6]

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in Proline and Ornithine Biosynthesis

| Enzyme | Organism/Isoform | Substrate | Km (mM) | Vmax (units) | kcat (s-1) | Reference |

| P5CS2 | Oryza sativa | Glutamate | 3.6 | - | - | [7] |

| P5CS2 | Oryza sativa | ATP | 0.76 | - | - | [7] |

| P5CS | Vigna aconitifolia | ATP | 2.7 | - | - | [7] |

| P5CS | Arabidopsis thaliana | ATP | 1.5 | - | - | [7] |

| Ornithine Aminotransferase | Human | Ornithine | 3.0 ± 0.5 | - | - | [8] |

| PYCR1 | Human | L-P5C | - | - | - | [2] |

| PYCR2 | Human | L-P5C | - | - | - | [2] |

| PYCR1 | Human | L-T4C | - | 13.7 M-1s-1 (kcat/Km) | - | [9] |

| PYCR2 | Human | L-T4C | - | 136 M-1s-1 (kcat/Km) | - | [9] |

Note: Kinetic parameters can vary significantly depending on the assay conditions. Please refer to the original publications for detailed experimental context.

Experimental Protocols

Expression and Purification of Recombinant Glutamate-5-Kinase (from E. coli)

This protocol is adapted from Pérez-Arellano et al. (2004).[10]

Experimental Workflow:

Methodology:

-

Cloning: The proB gene is amplified from E. coli genomic DNA by PCR and cloned into an expression vector (e.g., pET series).

-

Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cells are grown to mid-log phase, and protein expression is induced with IPTG.

-

Purification:

-

Cells are harvested by centrifugation and lysed.

-

The lysate is cleared by centrifugation.

-

The supernatant is subjected to a series of chromatographic steps, which may include affinity chromatography (e.g., Ni-NTA if a His-tag is used), ion-exchange chromatography, and size-exclusion chromatography.

-

Protein purity is assessed by SDS-PAGE.

-

Glutamate-5-Kinase/Pyrroline-5-Carboxylate Synthase Activity Assay

This assay measures the kinase activity by quantifying the formation of γ-glutamyl hydroxamate from γ-glutamyl phosphate in the presence of hydroxylamine. This protocol is based on the method described by Campanile et al. (1993) and adapted by Forlani et al. (2021).[7][11]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), L-glutamate, ATP, MgCl₂, and hydroxylamine.

-

Enzyme Addition: Initiate the reaction by adding the purified G5K/P5CS enzyme preparation.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by adding an acidic ferric chloride solution.

-

Detection: The ferric chloride reacts with the γ-glutamyl hydroxamate formed to produce a colored complex. Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Quantification: Determine the amount of product formed by comparing the absorbance to a standard curve of authentic γ-glutamyl hydroxamate.

Site-Directed Mutagenesis of Glutamate-5-Kinase

This protocol provides a general workflow for introducing specific mutations into the proB gene to study structure-function relationships.[12][13]

Experimental Workflow:

Methodology:

-

Primer Design: Design a pair of complementary oligonucleotide primers containing the desired mutation.

-

PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type proB gene as the template and the mutagenic primers.

-

Template Removal: Digest the parental, methylated DNA template with the restriction enzyme DpnI.

-

Transformation: Transform the mutated plasmid into competent E. coli cells.

-

Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Conclusion

Glutamate-5-kinase and its eukaryotic counterpart, Pyrroline-5-carboxylate Synthase, are central to the biosynthesis of proline and ornithine. Their position as the first and rate-limiting step in these pathways makes them critical points of metabolic regulation. The detailed understanding of their structure, function, and regulation, facilitated by the experimental protocols outlined in this guide, is essential for advancing research in diverse fields. For drug development professionals, the allosteric regulatory sites of these enzymes present attractive targets for the design of novel therapeutics to modulate proline and ornithine metabolism in various disease states. Continued investigation into these fundamental biosynthetic pathways will undoubtedly uncover new insights into cellular physiology and pathology.

References

- 1. Pyrroline-5-carboxylate synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms modulating glutamate kinase activity. Identification of the proline feedback inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Regulation of proline biosynthesis: the inhibition of pyrroline-5-carboxylate synthase activity by ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(Hexafluoropropan-2-Ylidenyl)-Cyclopentane-1-Carboxylic Acid (BCF3) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of human pyrroline-5-carboxylate reductase in L-thioproline metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice [frontiersin.org]

- 12. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

- 13. neb.com [neb.com]

Technical Guide: Targeting Glutamate-5-Kinase in Anti-Tuberculosis Research with Glutamate-5-kinase-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glutamate-5-kinase (G5K) as a promising target for anti-tuberculosis (TB) drug discovery, with a specific focus on the inhibitor Glutamate-5-kinase-IN-1. While the specific compound "Glutamate-5-kinase-IN-2" is not documented in the reviewed literature, Glutamate-5-kinase-IN-1 serves as a well-characterized exemplar for inhibiting this crucial enzymatic pathway in Mycobacterium tuberculosis (Mtb).

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. The proline biosynthesis pathway has been identified as essential for Mtb's survival and persistence, making its constituent enzymes attractive targets for drug development. Glutamate-5-kinase (G5K), encoded by the proB gene, catalyzes the first committed step in proline biosynthesis and is essential for the pathogen's growth.[1] Inhibition of G5K disrupts the supply of proline, a crucial amino acid for protein synthesis and coping with osmotic stress, thereby leading to bacterial cell death.

Glutamate-5-kinase-IN-1 (also referred to as compound 50) is a potent inhibitor of Mtb G5K and demonstrates significant anti-mycobacterial activity.[2][3][4] This guide will detail the quantitative data, experimental protocols, and relevant biological pathways associated with the investigation of G5K inhibitors for anti-TB research, using Glutamate-5-kinase-IN-1 as a case study.

Quantitative Data for Glutamate-5-kinase-IN-1

The following table summarizes the key quantitative metrics for Glutamate-5-kinase-IN-1, providing a concise overview of its potency and activity.

| Parameter | Value | Conditions | Reference |

| Minimum Inhibitory Concentration (MIC) | 4.1 µM | Mycobacterium tuberculosis | [2][3][4] |

| Half-maximal Inhibitory Concentration (I0.5) | 22.1 µM | Against G5K activity | [2] |

| Cytotoxicity | No relevant cytotoxicity | 5, 10, 20 µM in HepG2 cells | [2][3][4] |

Signaling and Metabolic Pathways

Proline Biosynthesis Pathway in Mycobacterium tuberculosis

The synthesis of proline from glutamate (B1630785) is a critical metabolic pathway for M. tuberculosis. Glutamate-5-kinase (G5K) initiates this pathway by phosphorylating L-glutamate. The inhibition of G5K is a key strategy for disrupting proline synthesis and, consequently, inhibiting bacterial growth.

References

Biochemical Characterization of Glutamate-5-kinase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth biochemical characterization of Glutamate-5-kinase-IN-2 (also known as compound 54), a potent allosteric inhibitor of Glutamate-5-kinase (G5K). This document summarizes its inhibitory activity, mechanism of action, and provides detailed experimental protocols for its evaluation.

Quantitative Biochemical Data

This compound has been evaluated for its inhibitory effects on Glutamate-5-kinase and its activity against Mycobacterium tuberculosis. The key quantitative data are summarized in the table below.

| Parameter | Value | Species/Cell Line | Conditions | Reference |

| MIC | 4.2 µM | Mycobacterium tuberculosis H37Rv | --- | [1][2] |

| I0.5 | 33 µM | Escherichia coli G5K (Ec-G5K) | 10 mM L-Glutamate, 10 mM ATP | [3] |

| Cytotoxicity | No relevant cytotoxicity observed | HepG2 cells | 5, 10, 20 µM | [3] |

Mechanism of Action

This compound acts as an allosteric inhibitor of Glutamate-5-kinase.[2] Molecular dynamics studies have shown that it does not bind to the active site but rather to an allosteric pocket at the interface between enzyme domains.[1][2] This binding event induces long-distance conformational changes that alter the L-glutamate binding site, thereby preventing the substrate from anchoring effectively for catalysis.[1][3] Notably, the binding of this compound does not significantly affect the apparent Michaelis constant (Kmapp) for ATP.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proline biosynthesis pathway where Glutamate-5-kinase is a key enzyme, and the general experimental workflow for assessing the inhibitory activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Glutamate-5-kinase (G5K) Inhibition Assay

This protocol is based on the methodology described for evaluating inhibitors of E. coli G5K.[2] The assay measures the amount of ADP produced, which is proportional to G5K activity.

Materials:

-

Purified recombinant E. coli Glutamate-5-kinase (Ec-G5K)

-

This compound

-

L-Glutamate

-

ATP

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 200 mM KCl, 20 mM MgCl₂, 1 mM DTT)

-

ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

-

384-well microplates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the assay buffer to achieve the desired final concentrations.

-

Reaction Mixture Preparation: In a microplate well, add the assay buffer, the Ec-G5K enzyme solution, and the serially diluted this compound or vehicle control (DMSO).

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of L-Glutamate and ATP to each well. The final concentrations should be as specified (e.g., 10 mM L-Glutamate and 10 mM ATP).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions of the ADP detection kit. This typically involves adding a reagent that terminates the kinase reaction and then a detection reagent that correlates the amount of ADP to a luminescent or fluorescent signal.

-

Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the I0.5 value.

Cell Viability (Cytotoxicity) Assay

This protocol describes a general method for assessing the cytotoxicity of a compound using an MTT assay.[3]

Materials:

-

HepG2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. A lack of significant reduction in viability indicates low cytotoxicity at the tested concentrations.

References

The Pivotal Role of Glutamate-5-Kinase (ProB) in Mycobacterium tuberculosis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glutamate-5-kinase (G5K), encoded by the proB gene, represents a critical enzymatic checkpoint in the proline biosynthesis pathway of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This enzyme catalyzes the initial and rate-limiting step in the conversion of glutamate (B1630785) to proline, an amino acid essential for the bacterium's survival, stress response, and pathogenesis. This technical guide provides an in-depth analysis of the function, regulation, and significance of M. tuberculosis Glutamate-5-kinase. It consolidates available biochemical data, details relevant experimental protocols, and explores its potential as a novel target for antitubercular drug discovery. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

Introduction: The Significance of Proline Metabolism in M. tuberculosis

Mycobacterium tuberculosis has evolved sophisticated mechanisms to survive within the hostile environment of the host, including nutrient limitation and oxidative stress. Proline metabolism has been identified as a key element in the pathogen's ability to persist and cause disease. Proline not only serves as a protein building block but also functions as an osmoprotectant, a redox shuttle, and a signaling molecule. The biosynthesis of proline from glutamate is therefore a crucial metabolic pathway for M. tuberculosis.

Glutamate-5-kinase (EC 2.7.2.11) catalyzes the ATP-dependent phosphorylation of L-glutamate to form γ-glutamyl phosphate (B84403). This reaction is the first committed step in proline biosynthesis, making G5K a primary point of regulation for this pathway. The essentiality of the proline biosynthetic pathway for the survival of M. tuberculosis underscores the potential of its constituent enzymes, particularly Glutamate-5-kinase, as attractive targets for the development of novel anti-tuberculosis therapeutics.

The Proline Biosynthesis Pathway in Mycobacterium tuberculosis

The synthesis of proline from glutamate in M. tuberculosis proceeds through a conserved bacterial pathway involving three key enzymatic steps. Glutamate-5-kinase initiates this process.

Biochemical and Structural Properties of Glutamate-5-Kinase

While detailed biochemical and structural data for M. tuberculosis Glutamate-5-kinase are not extensively published, significant insights can be drawn from studies on its homolog in Escherichia coli and other bacteria.

Enzymatic Activity and Regulation

Glutamate-5-kinase catalyzes the following reaction:

L-glutamate + ATP ⇌ γ-glutamyl phosphate + ADP

The enzyme exhibits Michaelis-Menten kinetics and is subject to allosteric feedback inhibition by the end product, L-proline[1]. This regulation is crucial for controlling the metabolic flux through the pathway. Proline is believed to compete with glutamate for binding to the active site[1].

Quantitative Data

| Enzyme Source | Substrate | Km | kcat | Reference |

| Escherichia coli | L-Glutamate | 2-5 mM | ~10 s-1 | |

| Escherichia coli | ATP | 0.2-0.5 mM | ~10 s-1 | [1] |

| Campylobacter jejuni | L-Glutamate | 1.8 mM | 7.8 s-1 | |

| Campylobacter jejuni | ATP | 0.4 mM | 7.8 s-1 | [2] |

Table 1. Kinetic parameters of homologous Glutamate-5-kinases.

Structural Insights

The crystal structure of E. coli Glutamate-5-kinase reveals a tetrameric architecture, forming a dimer of dimers[3]. Each subunit is composed of two domains: an N-terminal amino acid kinase (AAK) domain, which contains the active site, and a C-terminal PUA domain[3]. The AAK domain is responsible for both catalysis and proline inhibition[3]. The binding of proline near the glutamate binding site is thought to induce a conformational change that inhibits enzyme activity[2]. Given the conservation of the proline biosynthesis pathway, it is highly probable that M. tuberculosis Glutamate-5-kinase shares a similar overall fold and regulatory mechanism.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study M. tuberculosis Glutamate-5-kinase. These protocols are based on established methods for other mycobacterial and bacterial enzymes and can be adapted for ProB.

Cloning, Expression, and Purification of Recombinant M. tuberculosis ProB

Methodology:

-

Gene Amplification: The proB gene (Rv2132c) is amplified from M. tuberculosis H37Rv genomic DNA using PCR with primers incorporating restriction sites (e.g., NdeI and HindIII) for cloning into an expression vector such as pET28a, which adds an N-terminal His6-tag.

-

Cloning: The amplified PCR product and the pET28a vector are digested with the corresponding restriction enzymes, ligated using T4 DNA ligase, and transformed into a cloning strain of E. coli (e.g., DH5α).

-

Expression: The recombinant plasmid is purified and transformed into an expression strain of E. coli (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (0.5-1 mM) followed by incubation at a lower temperature (e.g., 18-25°C) overnight.

-

Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His6-tagged ProB is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient. The purified protein is then dialyzed and can be further purified by size-exclusion chromatography.

Enzymatic Assay for Glutamate-5-Kinase Activity

A coupled spectrophotometric assay is commonly used to measure G5K activity. The production of ADP is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Reaction Mixture:

-

100 mM Tris-HCl, pH 7.5

-

200 mM NaCl

-

20 mM MgCl₂

-

1 mM ATP

-

50 mM L-glutamate

-

1 mM phosphoenolpyruvate

-

0.2 mM NADH

-

10 units/mL pyruvate kinase

-

15 units/mL lactate dehydrogenase

-

Purified Glutamate-5-kinase

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored continuously using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Determination of Kinetic Parameters

To determine the Km for ATP and L-glutamate, the assay is performed by varying the concentration of one substrate while keeping the other at a saturating concentration. The initial velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

Inhibition Assays

The inhibitory effect of L-proline can be assessed by including varying concentrations of proline in the standard enzyme assay. To determine the inhibition constant (Ki) and the mechanism of inhibition, assays are performed at different fixed concentrations of the inhibitor and varying concentrations of the substrate (L-glutamate). The data can be analyzed using Lineweaver-Burk or Dixon plots.

Glutamate-5-Kinase as a Drug Target

The essentiality of the proline biosynthesis pathway for M. tuberculosis survival makes Glutamate-5-kinase a promising target for novel anti-tuberculosis drugs. A recent study has identified a class of quinoline (B57606) compounds that act as activators of glutamate kinase, leading to increased proline production, redox imbalance, and ultimately, bacterial cell death[4]. This highlights a unique "gain-of-function" approach to targeting this enzyme, in contrast to the more traditional inhibitory strategies.

High-Throughput Screening for Inhibitors/Activators

The coupled spectrophotometric assay described above can be adapted for high-throughput screening (HTS) in a 96- or 384-well plate format to identify small molecule modulators of M. tuberculosis Glutamate-5-kinase.

Biophysical Methods for Compound Binding

Thermal shift assays (TSA), also known as differential scanning fluorimetry, can be employed to screen for compounds that bind to and stabilize the protein.

Methodology:

-

Purified ProB is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

The protein-dye mixture is aliquoted into a 96-well PCR plate with and without test compounds.

-

The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.

-

The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined.

-

A shift in the Tm in the presence of a compound indicates binding.

Conclusion and Future Directions

Glutamate-5-kinase is a crucial enzyme in the proline biosynthesis pathway of M. tuberculosis and represents a validated, yet underexplored, target for antitubercular drug discovery. While significant knowledge can be inferred from homologous enzymes, a dedicated research effort is required to fully characterize the M. tuberculosis enzyme. Future work should focus on:

-

The detailed biochemical and kinetic characterization of recombinant M. tuberculosis ProB.

-

Solving the high-resolution crystal structure of M. tuberculosis ProB to facilitate structure-based drug design.

-

Expanding the screening for both inhibitors and activators of the enzyme to identify novel chemical scaffolds for drug development.

A comprehensive understanding of M. tuberculosis Glutamate-5-kinase will undoubtedly accelerate the development of new and effective treatments for tuberculosis.

References

- 1. Biosynthesis of Proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms modulating glutamate kinase activity. Identification of the proline feedback inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel two-domain architecture within the amino acid kinase enzyme family revealed by the crystal structure of Escherichia coli glutamate 5-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.stanford.edu [web.stanford.edu]

Methodological & Application

Application Notes and Protocols for In Vitro Glutamate-5-kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, is a crucial enzyme in the proline biosynthesis pathway. It catalyzes the ATP-dependent phosphorylation of L-glutamate to form L-glutamate 5-phosphate. This initial step is a key regulatory point in the synthesis of proline, an amino acid vital for various cellular functions, including stress response and protein structure. The enzyme is a target for the development of novel antimicrobial agents, as exemplified by Glutamate-5-kinase-IN-2, an inhibitor with potential anti-tuberculosis activity.[1][2] These application notes provide a detailed protocol for an in vitro kinase assay to characterize the activity of Glutamate-5-kinase and to evaluate the potency of its inhibitors, such as this compound.

Signaling Pathway

Glutamate-5-kinase is the first enzyme in the proline biosynthesis pathway starting from glutamate. The pathway involves the conversion of L-glutamate to L-proline through a series of enzymatic reactions.

Caption: Proline biosynthesis pathway starting from L-glutamate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vitro Glutamate-5-kinase assay.

| Parameter | Value | Reference |

| Inhibitor | This compound | [3] |

| Target | Glutamate-5-kinase (G5K) | [3] |

| IC50 (I0.5) | 33 µM | [3] |

| Substrate Concentrations for IC50 Determination | 10 mM L-Glutamate, 10 mM ATP | [3] |

| Mechanism of Inhibition | Promotes conformational changes at the L-glutamate binding site | [1] |

Experimental Protocols

This section provides a detailed methodology for determining the activity of Glutamate-5-kinase and the inhibitory potency of this compound using a luminescent ADP-detection assay.

Experimental Workflow

Caption: Workflow for the in vitro Glutamate-5-kinase inhibition assay.

Materials and Reagents

-

Recombinant Glutamate-5-kinase (E. coli)

-

L-Glutamate

-

ATP (disodium salt)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Imidazole-HCl

-

Magnesium Chloride (MgCl₂)

-

2-Mercaptoethanol

-

Hydroxylamine-HCl

-

DMSO (Dimethyl sulfoxide)

-

Nuclease-free water

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Buffer Preparation

1X Kinase Assay Buffer (pH 7.0)

-

100 mM Imidazole-HCl, pH 7.0

-

80 mM MgCl₂

-

10 mM 2-Mercaptoethanol (add fresh)

-

50 mM Hydroxylamine-HCl

Note: The optimal pH for E. coli Glutamate-5-kinase is between 6.5 and 7.0. The referenced protocol uses pH 7.4, which can be a starting point, but optimization to pH 7.0 is recommended for maximal activity.

Enzyme Titration

To determine the optimal concentration of Glutamate-5-kinase, perform an enzyme titration.

-

Prepare serial dilutions of recombinant G5K in 1X Kinase Assay Buffer (e.g., from 100 nM down to 0.1 nM). A starting concentration of 50 nM is recommended based on similar kinase assays.[4]

-

Set up the kinase reaction in a 384-well plate with 5 µL per well:

-

2.5 µL of each G5K dilution.

-

2.5 µL of a 2X substrate mix (100 mM L-Glutamate and 20 mM ATP in 1X Kinase Assay Buffer).

-

-

Include a "no enzyme" control.

-

Incubate the plate at 37°C for 60 minutes.

-

Proceed with the ADP-Glo™ detection protocol as described below.

-

Select an enzyme concentration that results in approximately 10-30% conversion of ATP to ADP, which should fall within the linear range of the ADP-Glo™ assay.

IC50 Determination for this compound

-

Prepare Reagents:

-

1X Kinase Assay Buffer: Prepare as described above.

-

2X G5K Enzyme Solution: Dilute the recombinant G5K in 1X Kinase Assay Buffer to a concentration that is twice the optimal concentration determined from the enzyme titration.

-

2X Substrate Solution: Prepare a solution containing 20 mM L-Glutamate and 20 mM ATP in 1X Kinase Assay Buffer.

-

This compound Stock: Prepare a 10 mM stock solution in 100% DMSO.

-

Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in 1X Kinase Assay Buffer to generate a range of concentrations for the dose-response curve (e.g., from 100 µM down to 0.01 µM). Include a DMSO-only control.

-

-

Assay Procedure (5 µL final reaction volume):

-

Add 2.5 µL of the appropriate this compound dilution or DMSO control to the wells of a 384-well plate.

-

Add 2.5 µL of the 2X G5K Enzyme Solution to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 5 µL of the 2X Substrate Solution to each well.

-

Mix the plate gently and incubate at 37°C for 60 minutes. The incubation time should be within the linear range of the reaction.

-

-

ADP-Glo™ Detection:

-

Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Data Analysis

-

Subtract the background luminescence (from the "no enzyme" control) from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a "no enzyme" or maximally inhibited control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion

This document provides a comprehensive protocol for an in vitro assay to measure the activity of Glutamate-5-kinase and to determine the potency of its inhibitors. The use of a robust and sensitive detection method like the ADP-Glo™ Kinase Assay allows for high-throughput screening and detailed characterization of potential drug candidates targeting this essential enzyme. The provided quantitative data and experimental workflows serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application of Glutamate-5-Kinase Modulators in Tuberculosis Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. This necessitates the discovery of novel drug targets and therapeutic agents. The metabolic pathways essential for Mtb's survival and persistence within the host are attractive areas for drug development. One such pathway is the biosynthesis of amino acids, which is crucial for the bacterium's ability to survive in the nutrient-limited environment of the host macrophage. The proline biosynthesis pathway, in particular, has been identified as a potential target for new anti-tubercular drugs, as several of its enzymes are essential for the viability of Mtb.

Glutamate-5-Kinase: A Novel Target in Tuberculosis Drug Discovery

Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, is the enzyme that catalyzes the first committed step in the proline biosynthesis pathway. It converts glutamate (B1630785) to gamma-glutamyl phosphate (B84403) in an ATP-dependent manner. This enzyme is a critical control point in the pathway and represents a promising, yet underexplored, target for anti-tuberculosis drug discovery. Interestingly, recent research has revealed that not only inhibition but also activation of G5K can lead to a bactericidal effect, highlighting the potential for novel therapeutic strategies targeting this enzyme. A class of quinoline (B57606) compounds has been shown to kill Mtb by activating G5K, leading to augmented proline production, redox imbalance, and the generation of reactive oxygen species[1].

While a specific inhibitor designated "Glutamate-5-kinase-IN-2" is not documented in the public scientific literature, this application note provides a framework for the discovery and characterization of modulators (both inhibitors and activators) of M. tuberculosis Glutamate-5-kinase.

Data Presentation: Profile of a Hypothetical Glutamate-5-Kinase Modulator

The following table summarizes key quantitative data for a hypothetical modulator of M. tuberculosis Glutamate-5-kinase. This serves as a template for presenting data for newly discovered compounds.

| Parameter | Value | Description |

| Compound ID | G5K-MOD-1 | Unique identifier for the modulator. |

| Modulator Type | Activator | Can be an activator or inhibitor. |

| EC50 (Enzymatic Assay) | 5 µM | The concentration of the modulator that produces 50% of the maximum enzyme activation. For an inhibitor, this would be IC50. |

| Mechanism of Action | Allosteric Activator | The mode of interaction with the enzyme (e.g., competitive, non-competitive, allosteric). |

| MIC90 (Mtb H37Rv) | 10 µg/mL | The minimum concentration of the modulator required to inhibit the growth of 90% of M. tuberculosis H37Rv. |

| Cytotoxicity (Vero cells) | > 100 µg/mL | The concentration of the modulator that causes toxicity to mammalian cells, indicating selectivity. |

| Selectivity Index (SI) | > 10 | Calculated as Cytotoxicity/MIC90. A higher SI indicates a more promising therapeutic candidate. |

Experimental Protocols

Glutamate-5-Kinase Enzymatic Assay (Coupled-Enzyme System)

This protocol describes a continuous spectrophotometric assay to measure the activity of M. tuberculosis Glutamate-5-kinase and to screen for its modulators. The production of ADP from the G5K reaction is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant M. tuberculosis Glutamate-5-kinase (G5K)

-

L-Glutamate

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT

-

Test compounds (dissolved in DMSO)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the Assay Mix: In the assay buffer, prepare a master mix containing L-Glutamate (10 mM), ATP (5 mM), PEP (2 mM), NADH (0.2 mM), PK (5 U/mL), and LDH (10 U/mL).

-

Compound Addition: To each well of the 96-well plate, add 2 µL of the test compound at various concentrations. For the negative control, add 2 µL of DMSO.

-

Enzyme Addition: Add 188 µL of the assay mix to each well.

-

Initiate the Reaction: Add 10 µL of recombinant G5K (final concentration 50 nM) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) from the linear phase of the absorbance change over time.

-

For inhibitors, calculate the percentage of inhibition relative to the DMSO control.

-

For activators, calculate the percentage of activation relative to the DMSO control.

-

Plot the percentage of inhibition/activation against the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.

-

Whole-Cell Antimycobacterial Activity Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against M. tuberculosis using a resazurin-based microplate assay.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

-

Test compounds (dissolved in DMSO)

-

Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)

-

96-well microplates

Procedure:

-

Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 1 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (e.g., rifampicin) and a negative control (DMSO).

-

Inoculation: Add 100 µL of the diluted bacterial culture to each well, bringing the final volume to 200 µL.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Resazurin Addition: After incubation, add 30 µL of the resazurin solution to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 24 hours.

-

MIC Determination: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

Caption: Proline biosynthesis pathway in M. tuberculosis.

Caption: Experimental workflow for G5K modulator discovery.

Caption: Proposed mechanism of G5K activators.

References

Application Notes and Protocols for Testing Glutamate-5-kinase (G5K) Inhibition with Glutamate-5-kinase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-5-kinase (G5K), a key enzyme in the proline biosynthesis pathway, catalyzes the ATP-dependent phosphorylation of L-glutamate to form L-glutamate 5-phosphate.[1][2] This initial step is a critical control point in the synthesis of proline, an amino acid vital for various cellular functions, including protein synthesis, redox balance, and stress response.[3][4][5] Dysregulation of proline metabolism has been implicated in various diseases, making G5K an attractive therapeutic target. Glutamate-5-kinase-IN-2 is a potent inhibitor of G5K, acting by inducing conformational changes at the L-glutamate binding site.[6][7] These application notes provide detailed protocols for testing the inhibitory effects of this compound on G5K activity through biochemical and cell-based assays.

Signaling Pathway

The proline biosynthesis pathway begins with the phosphorylation of glutamate (B1630785) by G5K. The product, L-glutamate 5-phosphate, is then reduced to glutamate-5-semialdehyde, which spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C). Finally, P5C is reduced to proline.

Data Presentation

Table 1: Biochemical Assay Data Summary

| Parameter | This compound | Control Inhibitor |

| IC50 (µM) | ||

| Ki (µM) | ||

| Mechanism of Inhibition |

Table 2: Cell-Based Assay Data Summary

| Parameter | This compound | Vehicle Control |

| EC50 (µM) | ||

| Cell Viability (LDH Assay) | ||

| Intracellular Proline Levels | ||

| Apoptosis (Caspase-3/7 Activity) |

Experimental Protocols

Biochemical Assay: G5K Inhibition

This protocol determines the in vitro inhibitory activity of this compound against purified G5K by measuring the amount of ADP produced, which is directly proportional to the enzyme's activity. Commercially available ADP-quantification kits, such as ADP-Glo™ (Promega), provide a sensitive luminescence-based method for this purpose.[1][8][9]

-

Recombinant human Glutamate-5-kinase (G5K)

-

L-Glutamate

-

Adenosine triphosphate (ATP)

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in the kinase assay buffer.

-

Prepare solutions of G5K, L-Glutamate, and ATP in kinase assay buffer. The final concentrations should be optimized based on the enzyme's kinetic properties. A starting point could be concentrations around the Km values for the substrates.

-

-

Kinase Reaction:

-

To the wells of a microplate, add the kinase assay buffer, the serially diluted this compound or DMSO (vehicle control), and the G5K enzyme.

-

Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of L-Glutamate and ATP.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme activity.

-

-

ADP Detection (using ADP-Glo™):

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Assay: Proline Depletion

This assay evaluates the effect of this compound on proline biosynthesis in a cellular context by measuring intracellular proline levels. Cell lines that are highly dependent on de novo proline synthesis are ideal for this assay.

-

A suitable cell line (e.g., a cancer cell line known to be dependent on proline biosynthesis)

-

Proline-free cell culture medium

-

This compound

-

Cell lysis buffer

-

Proline assay kit (e.g., colorimetric assay based on the ninhydrin (B49086) reaction)

-

Plate reader capable of measuring absorbance

-

Cell Culture and Treatment:

-

Seed the chosen cell line in a 96-well plate in proline-free medium supplemented with necessary growth factors.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the cells for a period sufficient to observe changes in proline levels (e.g., 24-48 hours).

-

-

Sample Preparation:

-

After incubation, wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates.

-

-

Proline Quantification:

-

Quantify the intracellular proline concentration in the cell lysates using a proline assay kit according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Normalize the proline levels to the total protein concentration of each sample.

-

Calculate the percentage of proline depletion for each inhibitor concentration relative to the vehicle control.

-

Plot the percent proline depletion against the logarithm of the inhibitor concentration to determine the EC50 value.

-

Biophysical Assay: Surface Plasmon Resonance (SPR)